- 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2

Cas no 94-44-0 (Benzyl nicotinate)

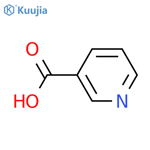

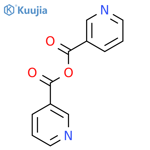

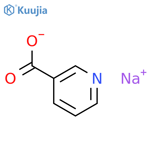

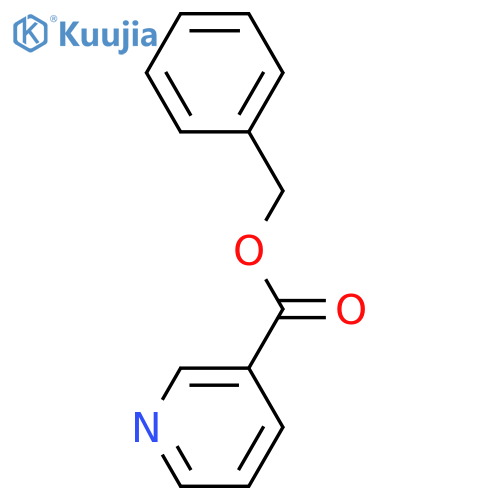

Benzyl nicotinate structure

商品名:Benzyl nicotinate

Benzyl nicotinate 化学的及び物理的性質

名前と識別子

-

- Benzyl nicotinate

- Benzyl pyridine-3-carboxylate~Nicotinic acid benzyl ester

- Nicotinic acid benzyl ester

- benzyl pyridine-3-carboxylate

- : Benzyl nicotinate

- Rubriment

- Pykaryl

- Pycaril

- Niacin benzyl ester

- 3-Pyridinecarboxylic acid, phenylmethyl ester

- Benzylis nicotinas

- Nicotinsaeurebenzylester

- NICOTINIC ACID, BENZYL ESTER

- Pyridin-3-carbonsaeurebenzylester

- Phenylmethyl 3-pyridinecarboxylate

- Estru benzylowego kwasu nikotynowego

- Benzyl nicotinate [JAN]

- S497LCF9C9

- Estru benzylowego kwasu nikotynowego [Polish]

- KVYGGMB

- Nicotinic acid, benzyl ester (6CI, 7CI, 8CI)

- Pyridine-3-carboxylic acid benzyl ester

-

- MDL: MFCD00023584

- インチ: 1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2

- InChIKey: KVYGGMBOZFWZBQ-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC=NC=1)OCC1C=CC=CC=1

- BRN: 0159169

計算された属性

- せいみつぶんしりょう: 213.07900

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1,1165 g/cm3

- ゆうかいてん: 24 °C (lit.)

- ふってん: 177 °C/8 mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.570

- PSA: 39.19000

- LogP: 2.43860

- マーカー: 6526

- FEMA: 2420

- ようかいせい: 未確定

Benzyl nicotinate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315;H319

- 警告文: P305;P351;P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 36/38

- セキュリティの説明: S26

- 福カードFコード:8

- RTECS番号:QT0850000

-

危険物標識:

- TSCA:Yes

- リスク用語:R36/38

Benzyl nicotinate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzyl nicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB113946-50 g |

Benzyl nicotinate, 99%; . |

94-44-0 | 99% | 50g |

€55.00 | 2022-06-03 | |

| TRC | B285465-25g |

Benzyl Nicotinate |

94-44-0 | 25g |

$ 70.00 | 2022-06-07 | ||

| TRC | B285465-100g |

Benzyl Nicotinate |

94-44-0 | 100g |

$ 224.00 | 2023-04-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1370-1ML |

94-44-0 | 1ML |

¥1199.91 | 2023-01-14 | |||

| TRC | B285465-250g |

Benzyl Nicotinate |

94-44-0 | 250g |

$ 488.00 | 2023-04-18 | ||

| Apollo Scientific | OR51903-250g |

Benzyl nicotinate |

94-44-0 | 95% | 250g |

£80.00 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89830-25g |

Benzyl nicotinate |

94-44-0 | 95% | 25g |

¥112.0 | 2022-04-27 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7713-5 mg |

Benzyl nicotinate |

94-44-0 | 98.22% | 5mg |

¥228.00 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89830-100g |

Benzyl nicotinate |

94-44-0 | 95% | 100g |

¥410.0 | 2022-04-27 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N114378-250mg |

Benzyl nicotinate |

94-44-0 | 250mg |

¥195.90 | 2023-09-01 |

Benzyl nicotinate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 1 d, 83 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Lanthanum nitrate , Phosphonium, methyltrioctyl-, methyl carbonate (1:1) Solvents: Hexane ; 5 min, rt

1.2 1 h, 90 °C; 90 °C → rt

1.3 Reagents: Water ; 5 min, rt

1.2 1 h, 90 °C; 90 °C → rt

1.3 Reagents: Water ; 5 min, rt

リファレンス

- In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalyst, Chemical Communications (Cambridge, 2012, 48(76), 9465-9467

合成方法 3

はんのうじょうけん

1.1 Solvents: Pyridine

リファレンス

- The use of a nicotinoyl group as a protective group for hydroxyl and amino functions, Chemistry Letters, 1989, (1), 59-60

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, salt with 1,1,1-trifluoro-N-[(t… Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; rt

リファレンス

- N-Heterocyclic Carbene-Mediated Oxidative Electrosynthesis of Esters in a Microflow Cell, Organic Letters, 2015, 17(13), 3290-3293

合成方法 6

はんのうじょうけん

1.1 Reagents: Diethylene glycol Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Hexane ; 1 h, rt

1.2 rt → 90 °C; 2 h, 90 °C

1.2 rt → 90 °C; 2 h, 90 °C

リファレンス

- Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands, Japan, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C

リファレンス

- Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic Acids, Journal of Organic Chemistry, 2008, 73(18), 7096-7101

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium acetate , Trichloroacetonitrile Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: tert-Butyl methyl ether ; 32 h, rt

リファレンス

- Carbene-catalyzed oxidative acylation promoted by an unprecedented oxidant CCl3CN, Organic Chemistry Frontiers, 2019, 6(5), 688-693

合成方法 10

はんのうじょうけん

1.1 Solvents: Dimethyl sulfoxide , 1,3-Dibutylimidazolium bromide ; 12 min, 30 °C

リファレンス

- A rapid and facile esterification of Na-carboxylates with alkyl halides promoted by the synergy of the combined use of DMSO and an ionic liquid under ambient conditions, Synthetic Communications, 2010, 40(23), 3522-3527

合成方法 11

はんのうじょうけん

1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 4 h, rt

リファレンス

- A Method for the Reductive Scission of Heterocyclic Thioethers, Organic Letters, 2011, 13(23), 6232-6235

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Reagents: Triethylamine , 1-(p-Toluenesulfonyl)imidazole Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ; 3 h, reflux

リファレンス

- A simple procedure for the esterification of alcohols with sodium carboxylate salts using 1-tosylimidazole (TsIm), Tetrahedron Letters, 2008, 49(7), 1115-1120

合成方法 14

はんのうじょうけん

1.1 Catalysts: Magnesium perchlorate Solvents: Nitromethane ; overnight, 40 °C

リファレンス

- Lewis acids as highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonates, Advanced Synthesis & Catalysis, 2003, 345(8), 943-947

合成方法 15

はんのうじょうけん

1.1 Catalysts: Trioctylphosphine , Lanthanum nitrate hexahydrate Solvents: Dimethyl carbonate ; 1 - 2 min, rt; rt → 110 °C; 1 h, 110 °C; 110 °C → rt

1.2 Solvents: Hexane ; rt → 90 °C; 6 h, 90 °C; 90 °C → rt

1.3 Reagents: Water ; 5 min, rt

1.2 Solvents: Hexane ; rt → 90 °C; 6 h, 90 °C; 90 °C → rt

1.3 Reagents: Water ; 5 min, rt

リファレンス

- Preparation of esters by transesterification using lanthanum nitrate and phosphines or phosphonium quaternary ammonium alkyl carbonates, Japan, , ,

合成方法 16

はんのうじょうけん

1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Toluene ; 2 min, rt → 160 °C; 1 h, 160 °C

リファレンス

- Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating, Future Medicinal Chemistry, 2010, 2(2), 225-230

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium superoxide (Ti(O2)2) Solvents: Decane ; rt; 6 h, 80 °C

リファレンス

- Titanium superoxide - a stable recyclable heterogeneous catalyst for oxidative esterification of aldehydes with alkylarenes or alcohols using TBHP as an oxidant, Organic & Biomolecular Chemistry, 2015, 13(43), 10631-10640

合成方法 19

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: N-Methyl-2-pyrrolidone

1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane

1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane

リファレンス

- High-speed couplings and cleavages in microwave-heated, solid-phase reactions at high temperatures, European Journal of Organic Chemistry, 2001, (5), 919-925

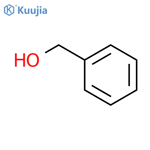

Benzyl nicotinate Raw materials

- Phenyl nicotinate

- Nicotinic anhydride

- Benzyl alcohol

- pyridine-3-carbaldehyde

- Picolinic acid

- sodium pyridine-3-carboxylate

- Niacin

- Dibenzyl Dicarbonate

- Methyl nicotinate

- pyridine-3-carbonitrile

- PYRIDINIUM, 1-METHYL-2-(PHENYLMETHOXY)-

- 3-Pyridinecarboxylic acid, 6-(ethylthio)-, phenylmethyl ester

Benzyl nicotinate Preparation Products

Benzyl nicotinate 関連文献

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

94-44-0 (Benzyl nicotinate) 関連製品

- 4591-56-4(Diethyl 3,5-pyridinedicarboxylate)

- 614-18-6(ethyl pyridine-3-carboxylate)

- 16837-38-0(Nicotinic anhydride)

- 553-60-6(propan-2-yl pyridine-3-carboxylate)

- 84254-37-5(Pyridine-3,5-dicarboxylic Acid Monoethyl Ester)

- 20826-02-2(Ethyl 5-methylnicotinate)

- 29681-45-6(methyl 5-methylpyridine-3-carboxylate)

- 4591-55-3(Dimethyl 3,5-Pyridinedicarboxylate)

- 50741-46-3(Ethyl quinoline-3-carboxylate)

- 93-60-7(Methyl nicotinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94-44-0)Benzyl nicotinate

清らかである:99%

はかる:1kg

価格 ($):256.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94-44-0)Benzyl nicotinate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ